molecular formula C12H10O4 B13937026 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid

4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid

Cat. No.: B13937026
M. Wt: 218.20 g/mol
InChI Key: KEBDSLIOUWJTPA-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid (CAS 175161-45-2) is a high-purity naphthalene derivative supplied for advanced scientific research and development. This compound features a hydroxy group at the 4-position and a methoxy group at the 7-position of the naphthalene ring, a substitution pattern of interest in medicinal chemistry. Its molecular formula is C12H10O4, with an average molecular weight of 218.21 g/mol. Key physical properties include a predicted density of 1.376 g/cm³ and a high boiling point of 443.5°C, indicating thermal stability . This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure is analogous to bioactive naphthalenecarboxanilides, which are investigated as multitarget antimicrobial agents with activity against Gram-positive bacteria and mycobacteria . The presence of free hydroxyl and carboxyl functional groups makes it a candidate for developing Michael acceptor-based inhibitors , which can form covalent bonds with biological targets . Furthermore, structurally similar naphthalene derivatives have been isolated from medicinal plants like Portulaca oleracea L. , demonstrating significant anti-inflammatory and antioxidant activities in vitro, suggesting potential research applications in inflammation-related pathways . ATTENTION: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-hydroxy-7-methoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-16-9-2-3-10-7(5-9)4-8(12(14)15)6-11(10)13/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBDSLIOUWJTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- typically involves the following steps:

    Nitration: Naphthalene undergoes nitration to form 2-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, resulting in 2-aminonaphthalene.

    Diazotization and Hydrolysis: The amino group is diazotized and subsequently hydrolyzed to form 2-naphthol.

    Methoxylation: The hydroxyl group at the seventh position is introduced via methoxylation.

    Carboxylation: Finally, the carboxylic acid group is introduced at the second position through carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions may be utilized to improve efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Naphthalenecarboxylic Acid Derivatives

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid 4-OH, 7-OCH₃, 2-COOH C₁₂H₁₀O₄ 218.20 Inferred: Moderate acidity, potential for hydrogen bonding due to -OH group.
6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (AHPN) 6-(adamantyl-phenyl-OH), 2-COOH C₂₇H₂₆O₃ 398.49 Induces apoptosis in cancer cells via retinoid-independent pathways; lacks RAR/RXR transcriptional activation.
6-(Methoxycarbonyl)-2-naphthoic acid (7568-08-3) 6-O(CO)OCH₃, 2-COOH C₁₃H₁₀O₄ 242.21 High melting point (270–290°C); low acute toxicity; used in laboratory settings.
4-Methoxy-7-methyl-2-naphthalenecarboxylic acid (24894-76-6) 4-OCH₃, 7-CH₃, 2-COOH C₁₃H₁₂O₃ 216.23 Increased lipophilicity due to methyl group; limited biological data.
7-(Benzyloxy)-2-naphthoic acid (188904-08-7) 7-OCH₂C₆H₅, 2-COOH C₁₈H₁₄O₃ 278.30 Higher molecular weight; benzyl group enhances steric bulk and reduces solubility.

Substituent Effects on Physicochemical Properties

  • Hydroxy Groups : The -OH group at position 4 in the target compound increases acidity (pKa ~3–4 for naphthoic acids) and enables hydrogen bonding, enhancing solubility in polar solvents compared to methyl or benzyl derivatives .
  • Methoxy Groups : The -OCH₃ group at position 7 contributes to moderate lipophilicity, balancing solubility and membrane permeability. In contrast, AHPN’s adamantyl group drastically increases hydrophobicity, favoring interactions with lipid-rich cellular membranes .
  • Carboxylic Acid Position : All compounds share a carboxylic acid at position 2, which is critical for ionic interactions in biological systems (e.g., binding to enzymes or receptors).

Stability and Reactivity

  • Thermal Stability : The methoxycarbonyl derivative’s high melting point (270–290°C) indicates robust thermal stability, likely due to strong intermolecular interactions .
  • Chemical Reactivity : Hydroxy groups in position 4 (as in the target compound) may participate in oxidation or conjugation reactions, whereas adamantyl or benzyl groups resist metabolic degradation .

Biological Activity

4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid (also known as 4-Hydroxy-7-methoxy-2-naphthoic acid) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

The molecular formula of 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid is C13H12O4C_{13}H_{12}O_4 with a molecular weight of approximately 232.23 g/mol. The compound features a naphthalene backbone with hydroxyl and methoxy substitutions that enhance its reactivity and biological interaction potential.

Biological Activity Overview

Research indicates that 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid exhibits notable antimicrobial and anticancer properties. Its mechanisms of action are primarily attributed to its ability to intercalate with DNA, disrupt cellular processes, and modulate various biochemical pathways.

Antimicrobial Activity

The compound has shown promise as an antibiotic agent , particularly against Gram-positive bacteria. It interacts with proteins like neocarzinostatin, which is known for its antibiotic activity. The ability to intercalate with DNA suggests that it may induce cytotoxic effects, making it a candidate for further pharmacological exploration.

Anticancer Activity

In cancer research, 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid has been studied for its potential to inhibit tumor growth. The compound's cytotoxic effects have been observed in various cancer cell lines, where it induces apoptosis through mitochondrial pathways and regulates proteins involved in cell cycle progression .

The mechanisms underlying the biological activities of 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid can be summarized as follows:

  • DNA Intercalation : The compound's structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.
  • Enzyme Modulation : It influences the activity of key enzymes involved in cellular signaling and metabolism.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and influencing mitochondrial membrane potential .

Case Studies

Several studies have documented the biological effects of 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid:

  • Study on Antimicrobial Properties : In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.
  • Anticancer Research : A study involving human cervical carcinoma cells (HeLa) showed that treatment with the compound led to a dose-dependent decrease in cell viability, associated with the induction of apoptosis through caspase activation .

Comparative Analysis

To better understand the unique properties of 4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Hydroxy-7-methoxy-2-naphthalenecarboxylic acidC₁₃H₁₂O₄Hydroxyl and methoxy groups enhance reactivity
6-Hydroxy-2-naphthoic acidC₁₁H₈O₃Lacks methoxy substitution; simpler structure
4-Methoxy-7-methyl-2-naphthalenecarboxylic acidC₁₃H₁₂O₄Contains a methyl group; different biological activity

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